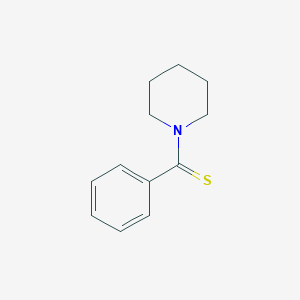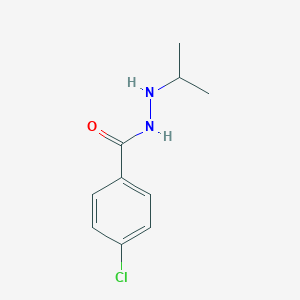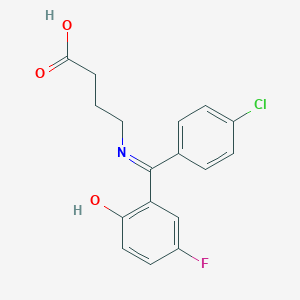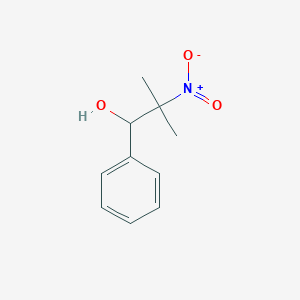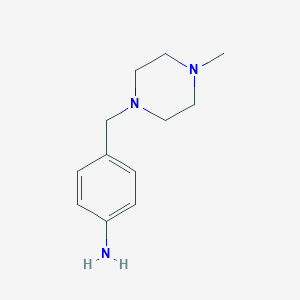
4-(4-Methylpiperazin-1-ylmethyl)phenylamine
概要
説明
The compound "4-(4-Methylpiperazin-1-ylmethyl)phenylamine" is a derivative of phenylpiperazine, a class of compounds that have been extensively studied for their pharmacological properties, particularly as ligands for various receptors. Phenylpiperazines often serve as pharmacophores in neuroligands for receptors such as dopaminergic and serotoninergic receptors . These compounds have been synthesized and modified to enhance their selectivity and affinity for specific receptor subtypes, which is crucial for their potential therapeutic applications .
Synthesis Analysis
The synthesis of phenylpiperazine derivatives typically involves nucleophilic substitution reactions, palladium-catalyzed N-arylation, and other steps like bromination and condensation . For instance, the synthesis of 1-(4-[18F]Fluorophenyl)piperazine was achieved through 18F-labelling of an iodobenzene-iodonium precursor, followed by Pd-catalyzed N-arylation . Similarly, the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile involved a nucleophilic substitution reaction of 1-methylpiperazine with a brominated precursor .
Molecular Structure Analysis
The molecular structure of phenylpiperazine derivatives is characterized by the presence of a piperazine ring attached to a phenyl group. The introduction of substituents on the phenyl ring or the piperazine nitrogen atoms can significantly affect the molecular conformation and, consequently, the biological activity of these compounds . X-ray crystallography and computational methods have been used to determine the molecular structures and to understand the influence of different substituents on the conformation and electronic properties of these molecules .
Chemical Reactions Analysis
Phenylpiperazine derivatives undergo various chemical reactions that are essential for their biological activity. These reactions include interactions with receptors through hydrogen bonding, ionic interactions, and hydrophobic contacts . The nature and position of substituents on the phenylpiperazine core can modulate these interactions, leading to changes in receptor binding affinity and selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpiperazine derivatives, such as solubility, stability, and lipophilicity, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the presence of electron-withdrawing or electron-releasing groups on the phenyl ring and the nature of substituents on the piperazine nitrogen atoms . For example, the introduction of a methyl group in the alpha- or beta-position of the side alkyl chain can affect the dopaminergic and serotonergic properties of these compounds .
科学的研究の応用
1. Behavioral Pharmacology and Potential Therapeutic Applications
4-(4-Methylpiperazin-1-ylmethyl)phenylamine derivatives have been explored for their anxiolytic and antidepressant potential. For instance, a study on AR-A000002, a compound with a similar structural motif, highlighted its utility as a 5-HT1B antagonist, showing promise in treating anxiety and affective disorders through various animal models (Hudzik et al., 2003).
2. Medicinal Chemistry and Drug Design
The N-phenylpiperazine subunit, central to compounds like 4-(4-Methylpiperazin-1-ylmethyl)phenylamine, is versatile in medicinal chemistry, offering a scaffold for developing drugs for central nervous system disorders. Its adaptability in creating new classes of therapeutic agents highlights its broad utility (Maia et al., 2012).
3. DNA Interaction and Applications
The compound's similarity to Hoechst 33258, known for binding to the minor groove of double-stranded DNA, underscores its potential in biotechnological applications, such as fluorescent DNA staining and radioprotection, providing a foundation for drug design and molecular biology studies (Issar & Kakkar, 2013).
Safety And Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautionary statements include P305 + P351 + P338, which recommend rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXCVBFXLJWUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390033 | |
| Record name | 4-(4-Methylpiperazin-1-ylmethyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-ylmethyl)phenylamine | |
CAS RN |
70261-82-4 | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70261-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylpiperazin-1-ylmethyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-methylpiperazin-1-yl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

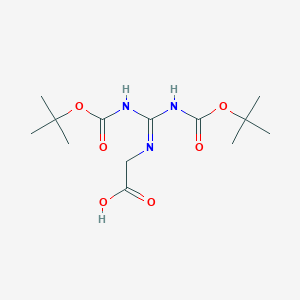
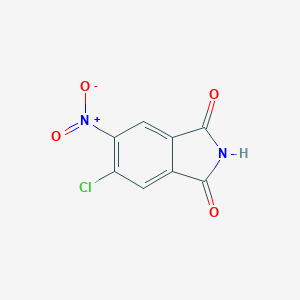
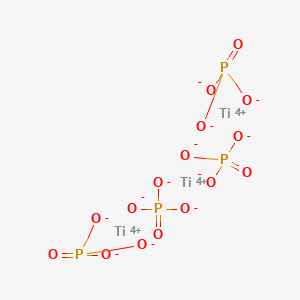
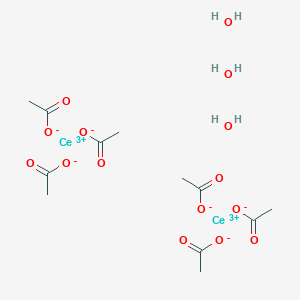
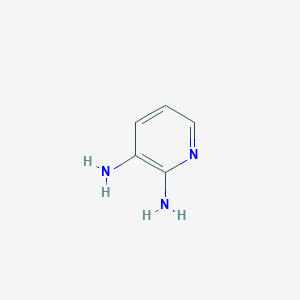
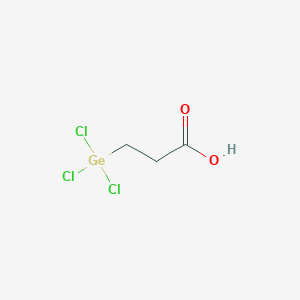
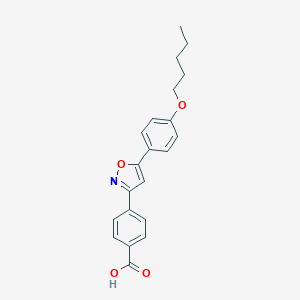
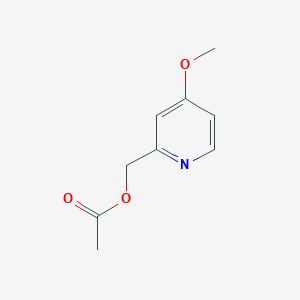
![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)
